Palmitic acid-d2-5
Description
Properties
Molecular Formula |
C16H32O2 |
|---|---|
Molecular Weight |
258.44 g/mol |
IUPAC Name |
11,11-dideuteriohexadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i6D2 |
InChI Key |
IPCSVZSSVZVIGE-NCYHJHSESA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCC)CCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexadecanoic-11,11-d2 acid typically involves the deuteration of hexadecanoic acid. One common method is the catalytic hydrogenation of hexadecenoic acid using deuterium gas (D2) in the presence of a palladium catalyst. This process ensures the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods: Industrial production of hexadecanoic-11,11-d2 acid follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve high yields and purity. The product is then purified through distillation and crystallization techniques to obtain the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Hexadecanoic-11,11-d2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce hexadecanedioic acid.
Reduction: Reduction reactions can convert it into hexadecanol.
Substitution: It can undergo halogenation to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Hexadecanedioic acid.
Reduction: Hexadecanol.
Substitution: Halogenated hexadecanoic acids.
Scientific Research Applications
Biochemistry
Hexadecanoic-11,11-d2 acid is extensively used as a tracer in metabolic studies. Its deuterium labeling allows researchers to investigate fatty acid metabolism and lipid biosynthesis with high precision. It can be incorporated into biological systems to study metabolic pathways and the dynamics of lipid utilization in various organisms.
Case Study : In a study investigating lipid metabolism, researchers used hexadecanoic-11,11-d2 acid to trace the incorporation of fatty acids into cellular membranes. The results demonstrated distinct metabolic pathways that were not observable with non-labeled compounds.
Pharmacokinetics
In medicine, hexadecanoic-11,11-d2 acid serves as a valuable tool for pharmacokinetic studies. It helps researchers understand the absorption, distribution, metabolism, and excretion of fatty acids in biological systems.
Case Study : A pharmacokinetic study utilized hexadecanoic-11,11-d2 acid to evaluate the metabolic fate of dietary fats in humans. The findings revealed insights into how different fatty acids are processed by the body, potentially influencing dietary recommendations for health.
Industrial Applications
Hexadecanoic-11,11-d2 acid is also employed in the development of deuterated drugs and serves as a reference standard in analytical chemistry. Its unique isotopic signature enhances the accuracy of analytical methods such as mass spectrometry.
Data Table: Industrial Applications
| Application | Description |
|---|---|
| Deuterated Drug Development | Used to create drugs with improved pharmacological properties |
| Analytical Chemistry Standard | Serves as a reference standard for quantifying fatty acids |
Mechanism of Action
The mechanism of action of hexadecanoic-11,11-d2 acid involves its incorporation into metabolic pathways where it mimics the behavior of natural hexadecanoic acid. The deuterium atoms provide a unique signature that allows researchers to track its metabolic fate using mass spectrometry. This helps in understanding the molecular targets and pathways involved in fatty acid metabolism .
Comparison with Similar Compounds
Hexadecanoic acid (Palmitic acid): The non-deuterated analog.
Hexadecanoic-9,9-d2 acid: Another deuterium-labeled variant with deuterium atoms at the 9th carbon position.
Uniqueness: Hexadecanoic-11,11-d2 acid is unique due to its specific deuterium labeling, which provides distinct advantages in metabolic studies. The position of the deuterium atoms allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in research .
Biological Activity
Hexadecanoic-11,11-d2 acid, also known as deuterated palmitic acid, is a saturated fatty acid that has garnered attention for its unique biological activities due to the presence of deuterium isotopes. This article explores its biological activity, including its effects on inflammation, metabolism, and potential therapeutic applications.
Overview of Hexadecanoic-11,11-d2 Acid
Hexadecanoic acid (C16:0) is a common saturated fatty acid found in various animal and plant fats. The deuterated variant, Hexadecanoic-11,11-d2 acid, is synthesized by replacing specific hydrogen atoms with deuterium. This modification alters the compound's metabolic pathways and biological effects.
Biological Activity
1. Anti-inflammatory Effects
Research indicates that deuterated fatty acids may exhibit reduced inflammatory responses compared to their non-deuterated counterparts. A study involving the administration of deuterated arachidonic acid (D-ARA) demonstrated that it significantly mitigated lung inflammation in mice challenged with lipopolysaccharide (LPS) compared to regular arachidonic acid (H-ARA) diets. The D-ARA group showed decreased interalveolar septal thickness and reduced edema, suggesting that deuteration may slow down oxidative processes associated with inflammation .
2. Metabolic Implications
Hexadecanoic-11,11-d2 acid has been studied for its role in metabolic pathways. In chronic exposure scenarios, it has been shown to influence insulin signaling and beta-cell function. Specifically, prolonged exposure to palmitic acid (which includes hexadecanoic variants) can downregulate AKT signaling in pancreatic beta cells, leading to impaired proliferation and increased apoptosis . This effect highlights the complex role of saturated fatty acids in metabolic diseases such as diabetes.
Case Study 1: In Vivo Effects on Lung Inflammation
In a controlled study, mice were fed diets supplemented with either H-ARA or D-ARA for six weeks before being subjected to LPS-induced lung injury. The results indicated that D-ARA incorporation into lung tissues led to significantly lower markers of inflammation and tissue damage compared to H-ARA .
| Parameter | H-ARA Group | D-ARA Group |
|---|---|---|
| Interalveolar Septal Thickness | Increased | Decreased |
| Alveolar Space Damage | High | Low |
Case Study 2: Metabolic Effects on Beta Cells
In another study focusing on palmitic acid's effects on pancreatic beta cells, chronic exposure resulted in reduced cell proliferation rates and increased apoptosis. The study highlighted the impact of saturated fatty acids on insulin signaling pathways and their potential role in the development of insulin resistance .
Antioxidant Properties
Hexadecanoic acid has also been evaluated for its antioxidant activity. A study reported moderate antioxidant effects when tested against free radicals using DPPH assays. The antioxidant capacity varied based on concentration, indicating potential applications in mitigating oxidative stress .
Antibacterial Activity
Recent investigations into the antibacterial properties of hexadecanoic acid derivatives have shown promising results against various bacterial strains. For instance, n-hexadecanoic acid exhibited moderate antibacterial activity against pathogens like E. coli and B. subtilis at specific concentrations .
Q & A
Basic Research Questions
Q. How can Hexadecanoic-11,11-d2 acid be distinguished from non-deuterated palmitic acid using analytical techniques?
- Methodological Answer :
- GC-MS : Compare mass spectra; the deuterated compound will exhibit a +2 Da shift at m/z corresponding to the fragmentation pattern of the 11,11-d2 position. Retention times may slightly differ due to isotopic effects .
- NMR : The absence of proton signals at the 11,11 position and splitting patterns in adjacent carbons confirm deuterium incorporation. Use ¹³C DEPT or 2D HSQC for precise localization .
- Example Data : Non-deuterated hexadecanoic acid shows a molecular ion at m/z 256.42 (C₁₆H₃₂O₂), while Hexadecanoic-11,11-d2 acid appears at m/z 258.42.
Q. What are the established protocols for synthesizing Hexadecanoic-11,11-d2 acid?
- Methodological Answer :
- Deuterium Exchange : React palmitic acid with D₂O under acidic catalysis (e.g., H₂SO₄) at 100–120°C, targeting the 11,11 position. Monitor deuteration efficiency via NMR .
- Precursor Labeling : Use deuterated fatty acid precursors (e.g., 11,11-d2 hexadecanal) followed by oxidation to the carboxylic acid. Purify via column chromatography and validate purity (>98%) using GC-MS .
Q. How can Hexadecanoic-11,11-d2 acid be quantified in biological matrices like serum or tissue extracts?
- Methodological Answer :
- Internal Standard Method : Spike samples with a known concentration of ¹³C-labeled palmitic acid. Extract lipids via Folch method, derivatize to methyl esters, and quantify via GC-MS using selective ion monitoring (SIM) for m/z 258.42 (d2) and 256.42 (non-deuterated) .
- Calibration Curve : Prepare standards in the range of 0.1–100 µM. Account for matrix effects by normalizing to the internal standard.
Advanced Research Questions
Q. How should isotopic tracing experiments using Hexadecanoic-11,11-d2 acid be designed to study lipid metabolism?
- Methodological Answer :
- Pulse-Chase Design : Administer deuterated acid to cell cultures or model organisms. Track incorporation into phospholipids, triglycerides, and β-oxidation products via LC-MS/MS. Use kinetic modeling to estimate turnover rates .
- Pathway Mapping : Combine with KEGG pathway analysis (e.g., fatty acid degradation, MAPK signaling) to identify labeled intermediates. Validate using gene knockout models or enzyme inhibitors .
Q. How can researchers resolve discrepancies in deuterium incorporation efficiency across experimental replicates?
- Methodological Answer :
- Error Source Analysis : Check for incomplete deuteration (via NMR), isotopic dilution (e.g., endogenous palmitate pools), or metabolic isotope effects. Use triplicate synthesis batches and include negative controls .
- Data Normalization : Express incorporation as a ratio of deuterated-to-total palmitate. Apply ANOVA or mixed-effects models to assess variability .
Q. What methodological considerations are critical when studying enzyme interactions with Hexadecanoic-11,11-d2 acid?
- Methodological Answer :
- Kinetic Assays : Compare and between deuterated and non-deuterated substrates to assess isotope effects. Use stopped-flow spectroscopy for rapid kinetics .
- Structural Analysis : Perform X-ray crystallography or cryo-EM to visualize deuterium’s impact on enzyme-substrate binding. Mutagenesis studies (e.g., active-site residues) can validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
